BenchChemオンラインストアへようこそ!

N-ethyl-3,5-dimethylbenzamide

Phosphodiesterase 4 (PDE4) Negative Control Inhibitor Selectivity

N-ethyl-3,5-dimethylbenzamide is a key low-potency PDE reference tool (PDE4 IC₅₀=3,800 nM; PDE3 IC₅₀=2,400 nM; PDE7 IC₅₀=770 nM) with negligible PNMT affinity (Ki=1,110,000 nM), making it an exceptional high-concentration negative control to define assay baseline noise. Its SAR-sensitive 3,5-dimethyl scaffold offers a defined starting point for medicinal chemistry optimization. Ensure reproducibility—order this specific N-ethyl analog today.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B7673279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3,5-dimethylbenzamide
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC(=C1)C)C
InChIInChI=1S/C11H15NO/c1-4-12-11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13)
InChIKeyJAFYQOSMKVIDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-3,5-dimethylbenzamide: Structural and Functional Profile for Research Procurement


N-ethyl-3,5-dimethylbenzamide is a synthetic secondary benzamide derivative (C₁₁H₁₅NO, MW 177.24 g/mol) featuring 3,5-dimethyl substitution on the phenyl ring and an N-ethyl amide moiety [1]. The compound is characterized as a weak, non-selective phosphodiesterase (PDE) inhibitor with modest activity against PDE4 (IC₅₀ 3,800 nM), PDE3 (IC₅₀ 2,400 nM), and PDE7 (IC₅₀ 770 nM), while exhibiting negligible affinity for phenylethanolamine N-methyltransferase (PNMT; Ki 1,110,000 nM) [2]. These properties position N-ethyl-3,5-dimethylbenzamide as a low-potency reference tool and a versatile scaffold for structure-activity relationship (SAR) studies within the benzamide chemotype.

Why N-ethyl-3,5-dimethylbenzamide Cannot Be Freely Substituted with Other 3,5-Dimethylbenzamides


Within the 3,5-dimethylbenzamide class, even minor alterations to the N-alkyl substituent profoundly modulate biological activity and target selectivity [1]. Replacing the N-ethyl group of N-ethyl-3,5-dimethylbenzamide with a hydrogen atom (yielding 3,5-dimethylbenzamide) abrogates PDE3/4 inhibition entirely, while substitution with bulkier alkyl chains or polar functional groups can dramatically enhance potency (e.g., converting IC₅₀ values from micromolar to sub-nanomolar ranges) [2]. Consequently, generic substitution of N-ethyl-3,5-dimethylbenzamide with other 3,5-dimethylbenzamide analogs without experimental validation will introduce uncontrolled variability in potency, selectivity, and physicochemical behavior, undermining the reproducibility of any assay or synthetic pathway relying on its specific activity profile.

Quantitative Differentiation of N-ethyl-3,5-dimethylbenzamide from Key Comparators


Weak PDE4 Inhibition: A Critical Negative Control Tool Distinct from Potent Clinical PDE4 Inhibitors

N-ethyl-3,5-dimethylbenzamide inhibits PDE4 (isolated from guinea pig ventricular tissue) with an IC₅₀ of 3,800 nM [1]. In contrast, the clinical PDE4 inhibitor roflumilast demonstrates 1,900- to 19,000-fold greater potency (IC₅₀ = 0.2–4.3 nM across PDE4 isoforms) . This extreme difference in potency establishes N-ethyl-3,5-dimethylbenzamide as a near-inactive, high-concentration control rather than a pharmacological PDE4 inhibitor.

Phosphodiesterase 4 (PDE4) Negative Control Inhibitor Selectivity

Modest PDE3 Inhibition: Positioned Between Potent Cardiovascular Drugs and Inactive Analogs

The compound inhibits cGMP-inhibited PDE3 (from guinea pig ventricular tissue) with an IC₅₀ of 2,400 nM [1]. This activity is intermediate: it is 4- to 43-fold weaker than the clinical PDE3 inhibitor milrinone (IC₅₀ = 56–420 nM, depending on assay) but significantly more active than the unsubstituted analog 3,5-dimethylbenzamide, which shows no measurable PDE3 inhibition [2].

Phosphodiesterase 3 (PDE3) Cardiovascular Research Reference Compound

Selective PDE7 Inhibition: A Rare Activity Profile Among Benzamides

N-ethyl-3,5-dimethylbenzamide displays a 3- to 5-fold selectivity for PDE7 (IC₅₀ = 770 nM) over PDE4 (3,800 nM) and PDE3 (2,400 nM) [1]. This selectivity profile is unusual among simple benzamides, as most PDE inhibitors in this class show primary activity against PDE4 or PDE3. For context, the pan-PDE inhibitor IBMX inhibits PDE7 with an IC₅₀ of approximately 2–50 µM [2].

Phosphodiesterase 7 (PDE7) Immunomodulation Target Selectivity

Negligible PNMT Affinity: Confirming Lack of Off-Target Catecholamine Modulation

N-ethyl-3,5-dimethylbenzamide exhibits virtually no inhibition of phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1,110,000 nM (1.11 mM) in a radiochemical assay using bovine PNMT [1]. In comparison, the standard PNMT inhibitor SKF-64139 displays a Ki of approximately 10 nM [2], representing a >100,000-fold difference in affinity.

Phenylethanolamine N-Methyltransferase (PNMT) Off-Target Selectivity Neuropharmacology

Recommended Applications of N-ethyl-3,5-dimethylbenzamide in Research and Industrial Settings


Negative Control for PDE4 and PDE3 Activity Assays

Given its weak PDE4 (IC₅₀ = 3,800 nM) and PDE3 (IC₅₀ = 2,400 nM) inhibition [1], N-ethyl-3,5-dimethylbenzamide serves as an ideal high-concentration negative control to define the baseline noise and non-specific background in PDE activity assays. Its use ensures that observed inhibition by test compounds is not due to assay artifacts or solvent effects, thereby enhancing data robustness and reproducibility.

Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's modest PDE7 selectivity (IC₅₀ = 770 nM) combined with low PDE4/3 activity [1] provides a starting point for medicinal chemistry campaigns aimed at developing selective PDE7 inhibitors. Systematic derivatization of the N-ethyl or 3,5-dimethyl groups can probe the structural determinants of PDE7 recognition and guide the optimization of potency and selectivity.

Reference Standard in Pharmacokinetic and Metabolic Stability Profiling

The compound's intermediate molecular weight (177.24 g/mol) and predicted moderate lipophilicity (XLogP3 ≈ 1.5) [2] make it a suitable reference for assessing the metabolic stability of benzamide chemotypes in vitro (e.g., liver microsome assays). Comparative analysis with more lipophilic or polar analogs can delineate the impact of physicochemical properties on metabolic clearance.

Positive Control for Off-Target Selectivity Screening

The negligible PNMT affinity (Ki = 1,110,000 nM) [3] validates the use of N-ethyl-3,5-dimethylbenzamide as a negative control in PNMT activity assays and broader catecholamine pathway screens. It confirms the absence of interference with adrenergic signaling, ensuring specificity when profiling novel compounds for neuropharmacological liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.